N-(4-sulfamoylphenyl)pentanamide
Description
N-(4-Sulfamoylphenyl)pentanamide is a sulfonamide derivative featuring a pentanamide moiety attached to a phenyl ring substituted with a sulfamoyl group (-SO₂NH₂) at the para position.
Properties
Molecular Formula |
C11H16N2O3S |
|---|---|
Molecular Weight |
256.32 g/mol |
IUPAC Name |
N-(4-sulfamoylphenyl)pentanamide |
InChI |
InChI=1S/C11H16N2O3S/c1-2-3-4-11(14)13-9-5-7-10(8-6-9)17(12,15)16/h5-8H,2-4H2,1H3,(H,13,14)(H2,12,15,16) |
InChI Key |
YLGGQMUYDSKQIG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-sulfamoylphenyl)pentanamide typically involves the reaction of 4-aminobenzenesulfonamide with pentanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can also be employed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(4-sulfamoylphenyl)pentanamide can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfamoyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
Chemistry: N-(4-sulfamoylphenyl)pentanamide is used as a building block in the synthesis of more complex organic molecules. It is also employed in the development of new catalysts and ligands for various chemical reactions .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain proteases, making it a candidate for drug development .
Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the treatment of bacterial infections and cancer. Its ability to inhibit specific enzymes makes it a valuable lead compound in medicinal chemistry .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in coatings, adhesives, and other advanced materials .
Mechanism of Action
The mechanism of action of N-(4-sulfamoylphenyl)pentanamide involves its interaction with specific molecular targets, such as enzymes. The sulfamoyl group can form strong hydrogen bonds with the active site of enzymes, leading to inhibition of their activity. This interaction can disrupt the normal function of the enzyme, thereby exerting its biological effects .
Comparison with Similar Compounds
Structural Analogs and Their Pharmacological Profiles
The following table compares N-(4-sulfamoylphenyl)pentanamide with structurally related sulfonamide-pentanamide derivatives:
Key Observations :
Substituent Effects on Activity :
- The sulfamoyl group (-SO₂NH₂) enhances solubility and target binding via hydrogen bonding, as seen in antitubercular agents like N4-Valeroylsulfamerazine .
- Replacing -SO₂NH₂ with -OCH₃ (as in N-(4-methoxyphenyl)pentanamide) reduces cytotoxicity while retaining anthelmintic activity, suggesting substituents modulate toxicity profiles .
Compounds like N4-Valeroylsulfathiazole (logP = 3.1) balance lipophilicity and solubility for antimicrobial activity .
Synthetic Accessibility :
Pharmacokinetic and Toxicity Comparisons
N-(4-Methoxyphenyl)Pentanamide :
This compound Analogs :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
